4-isopropyl-3-methyl-2-(pyrrolidine-1-carbonyl)isoxazol-5(2H)-one
Description
4-Isopropyl-3-methyl-2-(pyrrolidine-1-carbonyl)isoxazol-5(2H)-one is a synthetic heterocyclic compound featuring an isoxazole core substituted with a pyrrolidine-carbonyl group at position 2, an isopropyl group at position 4, and a methyl group at position 2. The isoxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom) is known for its metabolic stability and bioactivity in medicinal chemistry.
Properties
CAS No. |
706803-99-8 |
|---|---|
Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-methyl-4-propan-2-yl-2-(pyrrolidine-1-carbonyl)-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H18N2O3/c1-8(2)10-9(3)14(17-11(10)15)12(16)13-6-4-5-7-13/h8H,4-7H2,1-3H3 |
InChI Key |
YLKRKGOLKIZTSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)ON1C(=O)N2CCCC2)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Impact of Nitrogen Heterocycles
- Pyrrolidine vs. Piperidine derivatives exhibit higher steric bulk, which may reduce binding efficiency but enhance metabolic stability.
- Hydroxypiperidine Analogs: The hydroxyl group in significantly increases water solubility and target affinity, suggesting that minor substitutions (e.g., -OH, -CH3) can dramatically alter pharmacokinetics.
Substituent Effects on Bioactivity
- Halogenated Derivatives : Chlorine or bromine substituents (e.g., in ) enhance lipophilicity and cytotoxicity, making such analogs potent antimicrobial/anticancer candidates.
- Electron-Withdrawing Groups : Nitrophenyl-substituted derivatives () are more reactive in redox processes, useful for targeting enzymes like nitroreductases.
Research Findings and Implications
While direct data on 4-isopropyl-3-methyl-2-(pyrrolidine-1-carbonyl)isoxazol-5(2H)-one are sparse, its structural analogs highlight critical trends:
Bioactivity: Isoxazolones with nitrogenous substituents (pyrrolidine, piperidine) often target CNS receptors or microbial enzymes due to their balanced hydrophobicity and hydrogen-bonding capacity .
Thermodynamic Stability : The isoxazole core’s aromaticity contributes to metabolic stability, as seen in derivatives like , which resist rapid hepatic clearance.
Design Recommendations : Introducing polar groups (e.g., -OH, -NH2) to the pyrrolidine ring could enhance solubility without compromising target affinity, as demonstrated in .
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